molecular formula C13H17NO2 B7516445 (3-Methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone

(3-Methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7516445
M. Wt: 219.28 g/mol
InChI Key: YUNOELNNMPJDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone, also known as Methoxetamine (MXE), is a dissociative drug that has been gaining popularity in the research community. MXE is a derivative of ketamine, which is a well-known dissociative anesthetic drug. MXE has been found to have similar effects to ketamine, but with a longer duration of action and a higher potency. MXE has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

MXE works by binding to the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. MXE acts as an antagonist at the NMDA receptor, which results in a decrease in glutamate transmission and an increase in GABAergic transmission. This leads to a decrease in neuronal excitability and a dissociative state.
Biochemical and Physiological Effects:
MXE has been found to have a number of biochemical and physiological effects. MXE has been found to increase dopamine and serotonin release in the brain, which may contribute to its antidepressant effects. MXE has also been found to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease. MXE has also been found to cause urinary tract problems, such as bladder pain and incontinence.

Advantages and Limitations for Lab Experiments

MXE has a number of advantages for lab experiments. MXE is a potent and long-lasting dissociative drug, which makes it useful for studying the effects of dissociation on behavior and cognition. MXE is also relatively easy to administer, as it can be given orally or intravenously. However, MXE also has a number of limitations for lab experiments. MXE is a controlled substance in many countries, which makes it difficult to obtain and use in research. MXE also has a number of potential side effects, which may make it unsuitable for certain types of experiments.

Future Directions

There are a number of future directions for research on MXE. One potential direction is to study the potential therapeutic applications of MXE, particularly its antidepressant and neuroprotective effects. Another potential direction is to study the effects of MXE on learning and memory, and its potential as a cognitive enhancer. Finally, more research is needed to understand the long-term effects of MXE use, particularly its effects on the urinary tract and cardiovascular system.

Synthesis Methods

MXE can be synthesized by reacting 3-methoxy-4-methylbenzaldehyde with pyrrolidine and sodium cyanoborohydride in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield the final product, MXE. The synthesis of MXE requires specialized equipment and expertise, and should only be performed by trained professionals.

Scientific Research Applications

MXE has been used in scientific research to study its potential therapeutic applications. MXE has been found to have analgesic and antidepressant effects, as well as the ability to induce a dissociative state. MXE has also been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases. MXE has also been used in animal studies to study its effects on learning and memory.

properties

IUPAC Name

(3-methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-5-6-11(9-12(10)16-2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNOELNNMPJDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.